molecular formula C12H12N2O B1384350 6-Benzyl-2-methylpyrimidin-4-ol CAS No. 95395-84-9

6-Benzyl-2-methylpyrimidin-4-ol

Cat. No. B1384350
CAS RN: 95395-84-9
M. Wt: 200.24 g/mol
InChI Key: QHQHVWIZQHFJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s chemical stability and reactivity would also be studied.


Scientific Research Applications

Synthesis and Structural Analysis

A significant area of research involves the synthesis of derivatives from 6-Benzyl-2-methylpyrimidin-4-ol and their structural elucidation using advanced techniques. Studies have reported the synthesis of compounds like 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) and 2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS) through O-benzenesulfonylation. These compounds were characterized by single-crystal X-ray diffraction (SC-XRD), revealing key intermolecular interactions that contribute to their structural stability. Quantum chemical studies, including density functional theory (DFT) and time-dependent DFT, have provided insights into their optimized geometry, natural bond orbitals (NBOs), frontier molecular orbitals (FMOs), and nonlinear optical (NLO) properties, demonstrating excellent agreement with experimental data and highlighting their potential NLO applications (Ali et al., 2020).

Antimicrobial Activity

Research on the antimicrobial properties of derivatives synthesized from 6-Benzyl-2-methylpyrimidin-4-ol has yielded promising results. Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives exhibited significant antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of specific moieties like [3-hydrophenyl], [3-chlorophenyl], and [4-nitrophenyl] in these compounds has been associated with enhanced antimicrobial efficacy, comparable to standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).

Computational Studies and Theoretical Insights

Further investigations have employed computational and theoretical approaches to understand the properties and behaviors of 6-Benzyl-2-methylpyrimidin-4-ol derivatives. Studies encompassing DFT, natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis have shed light on the compounds' stability, reactivity, and electronic properties. These insights are crucial for predicting the compounds' suitability for various applications, including their potential in NLO technologies (Ali et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to safely handle and store the compound would also be included.


Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to the compound to enhance its properties, and unanswered questions that could be the focus of future research.


I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

4-benzyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-13-11(8-12(15)14-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQHVWIZQHFJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-2-methylpyrimidin-4-ol
Reactant of Route 2
6-Benzyl-2-methylpyrimidin-4-ol
Reactant of Route 3
6-Benzyl-2-methylpyrimidin-4-ol
Reactant of Route 4
6-Benzyl-2-methylpyrimidin-4-ol
Reactant of Route 5
6-Benzyl-2-methylpyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-Benzyl-2-methylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.